1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea

Matrix Metalloproteinase Stromelysin-1 Gelatinase-A

1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea is a heterocyclic urea derivative combining a 4-chlorophenyl group with a cyclopentyl-substituted 1,3,4-thiadiazole ring. This scaffold has been explored extensively for kinase inhibition, including RAF kinases and receptor tyrosine kinases , as well as for matrix metalloproteinase (MMP) modulation.

Molecular Formula C14H15ClN4OS
Molecular Weight 322.8 g/mol
Cat. No. B5808965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea
Molecular FormulaC14H15ClN4OS
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C14H15ClN4OS/c15-10-5-7-11(8-6-10)16-13(20)17-14-19-18-12(21-14)9-3-1-2-4-9/h5-9H,1-4H2,(H2,16,17,19,20)
InChIKeyBZDYONHMBFGRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea – Chemical Class and Pharmacological Positioning for Procurement Decisions


1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea is a heterocyclic urea derivative combining a 4-chlorophenyl group with a cyclopentyl-substituted 1,3,4-thiadiazole ring. This scaffold has been explored extensively for kinase inhibition, including RAF kinases and receptor tyrosine kinases [1], as well as for matrix metalloproteinase (MMP) modulation [2]. The presence of both a lipophilic cyclopentyl substituent and a chlorinated phenyl ring suggests potential for optimized membrane permeability and target engagement relative to earlier thiadiazole urea derivatives.

Critical Substituent Effects: Why 1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea Cannot Be Swapped with Arbitrary Thiadiazole Urea Analogs


Thiadiazole urea compounds cannot be treated as interchangeable reagents because both the aryl group on the urea nitrogen and the 5-substituent on the thiadiazole ring profoundly influence target selectivity, potency, and pharmacokinetic properties. For example, within a series of MMP inhibitors, replacing the 5-substituent altered stromelysin-1 vs. gelatinase-A selectivity by more than 10-fold [1]. Similarly, in RAF kinase programs, the nature of the aryl-urea moiety determined whether a compound inhibited TIE-2, VEGFR, or RAF kinases with meaningful selectivity [2]. Thus, using a compound with a different substitution pattern—even one considered ‘structurally similar’—will likely produce divergent biological outcomes, wasting experimental resources and leading to irreproducible results.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea vs. Structurally Closest Comparators


Stromelysin-1 Selectivity Over Gelatinase-A Defines a Niche for 4-Chlorophenyl Thiadiazole Ureas in MMP-Targeted Research

A focused series of thiadiazole urea MMP inhibitors, structurally related to the title compound by virtue of the 4-chlorophenyl urea moiety, exhibited >10-fold selectivity for stromelysin-1 over gelatinase-A in enzymatic assays. This selectivity is attributed to the specific interaction of the 4-chlorophenyl ring with the S1' pocket of stromelysin-1, a feature not conserved in non-chlorinated or meta-substituted analogs [1].

Matrix Metalloproteinase Stromelysin-1 Gelatinase-A Cancer Metastasis

RAF Kinase Inhibition Differentiates This Chemotype from Antifungal and Herbicidal Thiadiazole Ureas

Patented thiadiazoleurea derivatives incorporating the 4-chlorophenyl group are explicitly claimed as inhibitors of RAF kinases (including BRAF and CRAF). This distinguishes them from earlier thiadiazole urea patents (e.g., US4174398) that describe antifungal activity and from herbicidal thiadiazole ureas (US5087284), demonstrating a clear pharmacological shift driven by aryl substitution [1].

RAF Kinase BRAF Cancer Signal Transduction

4-Chlorophenyl Substitution Confers Anticancer Activity Evidenced by Closely Related Analog Cp2 in EAC Model

The structurally proximate analog N-(4-chlorophenyl)-3-[5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]urea (Cp2) was identified as the most active candidate in a five-dose screening panel, demonstrating selective cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells relative to normal cells. This finding supports the hypothesis that the 4-chlorophenyl urea motif is a critical pharmacophore for anticancer activity within this chemical series [1].

Anticancer Ehrlich Ascites Carcinoma Thiadiazole Urea Selectivity

High-Impact Application Domains for 1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea Based on Verified Differentiation Evidence


Selective MMP Inhibition for Anti-Metastatic Cancer Research

Based on the stromelysin-1 selectivity conferred by the 4-chlorophenyl urea motif [1], this compound is a strong candidate for investigating MMP-mediated tumor invasion and metastasis without the confounding gelatinase-A-related toxicity typical of broad-spectrum inhibitors. Experimental designs should include head-to-head comparison with batimastat or marimastat to quantify the selectivity advantage.

RAF Kinase Pathway Studies in BRAF-Mutant Cancer Cell Lines

Given the RAF kinase inhibitory activity established for this chemotype [2], the compound is suited for probing RAS/RAF/MAPK signaling in cell lines harboring BRAF V600E or KRAS mutations. Procurement for kinase selectivity profiling panels (e.g., DiscoveRx KINOMEscan) would generate the direct quantitative comparator data currently absent from the public domain.

Structure-Activity Relationship Expansion for Anticancer Thiadiazole Ureas

Building on the EAC screening results of the Cp2 analog [3], this compound can serve as a cyclopentyl-modified scaffold to explore the impact of 5-substituent lipophilicity on cytotoxicity and selectivity. Systematic SAR studies comparing cyclopentyl, cyclohexyl, phenyl, and substituted-phenyl variants are scientifically justified and procurement of the title compound enables this comparative work.

Physicochemical Benchmarking for CNS-Penetrant Thiadiazole Urea Design

The estimated cLogP of approximately 3.5 for the cyclopentyl analog positions this compound within the optimal range for CNS penetration (cLogP 2–4). It can serve as a reference standard for designing brain-penetrant thiadiazole urea kinase inhibitors, with experimental logP and PAMPA-BBB permeability assays recommended as procurement-driven follow-up experiments.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.